N-(furan-2-ylmethyl)adamantan-1-amine
Description
Contextualizing Adamantane (B196018) and Furan (B31954) Scaffolds in Medicinal Chemistry
The adamantane moiety, a rigid and lipophilic tricyclic alkane, has carved a significant niche in medicinal chemistry. Its unique, diamondoid structure imparts several desirable properties to drug candidates. The bulky and three-dimensional nature of the adamantane cage can lead to enhanced binding affinity and selectivity for biological targets by providing a well-defined spatial orientation for functional groups. Furthermore, its high lipophilicity can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, which is a critical factor for central nervous system-acting agents. The metabolic stability of the adamantane nucleus is another key advantage, as it is resistant to degradation by metabolic enzymes, often leading to an extended duration of action for adamantane-containing drugs.
Parallel to the contributions of adamantane, the furan ring stands as a privileged five-membered aromatic heterocycle in a multitude of biologically active compounds. The versatility of furan chemistry allows for facile functionalization, enabling the synthesis of a diverse array of derivatives. The furan moiety can act as a bioisostere for other aromatic rings, such as benzene, offering a different electronic and steric profile that can modulate a compound's pharmacokinetic and pharmacodynamic properties. Its presence in a molecule can influence solubility, polarity, and the potential for hydrogen bonding, all of which are critical determinants of a drug's behavior in a biological system. nih.gov Furan derivatives have been associated with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Rationale for Investigating N-(furan-2-ylmethyl)adamantan-1-amine Derivatives
The rationale for the synthesis and investigation of this compound derivatives stems from the principle of molecular hybridization. This strategy aims to combine the advantageous properties of the adamantane and furan scaffolds into a single molecular entity.
The primary hypothesis is that the adamantane moiety can serve as a lipophilic anchor, enhancing the compound's ability to interact with and penetrate biological membranes. This could potentially improve the bioavailability and cellular uptake of the molecule. The rigid adamantane cage can also act as a scaffold to orient the furan-containing portion of the molecule in a specific conformation for optimal interaction with a biological target.
Conversely, the furan ring, linked to the adamantanamine via a methylene bridge, can be readily modified to explore structure-activity relationships (SAR). By introducing various substituents onto the furan ring, medicinal chemists can fine-tune the electronic and steric properties of the molecule to optimize its biological activity and selectivity. The nitrogen atom of the amine linker also provides a point for potential hydrogen bonding and can be crucial for anchoring the molecule to its target.
The investigation of this compound derivatives is therefore a logical step in the exploration of new chemical entities. It represents a targeted approach to drug design, leveraging the known benefits of two well-respected pharmacophores to create novel compounds with the potential for unique and improved therapeutic profiles. While specific research on the biological activities of this compound itself is not extensively documented in publicly available literature, the foundational principles of medicinal chemistry strongly support the investigation of its derivatives in various therapeutic areas.
Structure
3D Structure
Properties
IUPAC Name |
N-(furan-2-ylmethyl)adamantan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-14(17-3-1)10-16-15-7-11-4-12(8-15)6-13(5-11)9-15/h1-3,11-13,16H,4-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJTZOSPFAXOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for N-(furan-2-ylmethyl)adamantan-1-amine
The construction of the target molecule, with the chemical formula C15H21NO and a molecular weight of 231.33 g/mol , relies on the reaction between an adamantane (B196018) precursor and a furan (B31954) derivative. The two most direct and widely applicable methods are reductive amination and N-alkylation.
Reductive Amination Approaches
Reductive amination is a versatile and widely employed method for the synthesis of amines. rsc.orgtaylorfrancis.comresearchgate.net This approach involves the reaction of a carbonyl compound, in this case, 2-furaldehyde (furfural), with an amine, adamantan-1-amine. The reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
The general reaction scheme is as follows:
Adamantan-1-amine + 2-Furaldehyde → [Imine Intermediate] → this compound
A variety of reducing agents can be employed for the reduction of the intermediate imine. The choice of reducing agent and reaction conditions can influence the yield and purity of the final product.
| Reducing Agent | Typical Reaction Conditions |
| Sodium borohydride (B1222165) (NaBH4) | Methanol or ethanol (B145695) as solvent, room temperature. |
| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE) or tetrahydrofuran (B95107) (THF) as solvent, room temperature. Acetic acid is often used as a catalyst. |
| Catalytic Hydrogenation (H2/catalyst) | Catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO2), or Raney Nickel (Ra-Ni) are used with hydrogen gas under pressure. |
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting materials and the formation of the product.
Alkylation Strategies
An alternative synthetic route to this compound is through the direct alkylation of adamantan-1-amine with a suitable furan-2-ylmethyl halide, such as 2-(chloromethyl)furan (B1296002) or 2-(bromomethyl)furan. This nucleophilic substitution reaction involves the displacement of the halide by the amino group of adamantan-1-amine.
The general reaction scheme is as follows:
Adamantan-1-amine + 2-(Halomethyl)furan → this compound + Hydrogen Halide
This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. The choice of base and solvent is crucial for optimizing the reaction conditions.
| Base | Solvent | Typical Reaction Conditions |
| Triethylamine (Et3N) | Dichloromethane (DCM), Acetonitrile (MeCN) | Room temperature to reflux |
| Potassium carbonate (K2CO3) | Acetone, Dimethylformamide (DMF) | Room temperature to elevated temperatures |
| Sodium hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 °C to room temperature |
Synthesis of Structurally Related Adamantane-Furan Amine Derivatives
The synthetic methodologies described above can be extended to produce a variety of structurally related adamantane-furan amine derivatives. By modifying the starting materials, a range of analogues can be accessed.
For instance, substituting adamantan-1-amine with other adamantane-based amines, such as 2-aminoadamantane (B82074) or memantine (B1676192) (1-amino-3,5-dimethyladamantane), would yield the corresponding N-(furan-2-ylmethyl)adamantan-2-amine or N-(furan-2-ylmethyl)-3,5-dimethyladamantan-1-amine, respectively.
Similarly, the furan component can be varied. Using substituted furfural (B47365) derivatives, such as 5-methylfurfural (B50972) or 5-nitrofurfural, in the reductive amination reaction would lead to adamantane amines bearing a substituted furan ring. mdpi.com
The following table illustrates some examples of potential structurally related derivatives:
| Adamantane Moiety | Furan Moiety | Resulting Derivative |
| Adamantan-1-yl | Furan-2-ylmethyl | This compound |
| Adamantan-2-yl | Furan-2-ylmethyl | N-(furan-2-ylmethyl)adamantan-2-amine |
| 3,5-Dimethyladamantan-1-yl | Furan-2-ylmethyl | N-(furan-2-ylmethyl)-3,5-dimethyladamantan-1-amine |
| Adamantan-1-yl | (5-Methylfuran-2-yl)methyl | N-((5-methylfuran-2-yl)methyl)adamantan-1-amine |
| Adamantan-1-yl | (5-Nitrofuran-2-yl)methyl | N-((5-nitrofuran-2-yl)methyl)adamantan-1-amine |
Advanced Chemical Modifications and Derivatization Strategies
Further functionalization of the this compound scaffold can be achieved through various chemical transformations. These modifications can be directed at the furan ring, the adamantane core, or the secondary amine linkage.
The furan ring is susceptible to electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, typically at the 5-position. These reactions would introduce diverse functional groups onto the furan moiety. mdpi.com
The adamantane cage, while generally inert, can undergo functionalization at its tertiary bridgehead positions under specific conditions, although this often requires harsh reagents.
The secondary amine provides a reactive site for further derivatization. For example, acylation with acid chlorides or anhydrides would yield the corresponding amides. Reaction with isocyanates would produce urea (B33335) derivatives, and treatment with sulfonyl chlorides would give sulfonamides. These derivatization strategies allow for the synthesis of a wide array of compounds with potentially diverse chemical and physical properties. nih.govresearchgate.net
Pharmacological Profiles and Biological Activities Preclinical and in Vitro Studies
Antiviral Activities of N-(furan-2-ylmethyl)adamantan-1-amine and Analogues
Adamantane (B196018) derivatives, most notably amantadine (B194251) and rimantadine, were among the first antiviral drugs approved for the treatment of Influenza A virus infections. mdpi.comnih.gov Their mechanism of action and the emergence of resistance have spurred the development of numerous analogues aimed at retaining or improving efficacy.
Inhibition of Influenza A Virus Replication in Preclinical Models
The antiviral activity of adamantane-based compounds is primarily directed against the Influenza A virus. mdpi.com Preclinical studies on a wide array of adamantane analogues have demonstrated their ability to inhibit viral replication in cell cultures and animal models. rsc.orgactanaturae.ru For instance, various amino acid derivatives of adamantane have been shown to inhibit Influenza A subtypes, including strains resistant to rimantadine. nih.gov The introduction of different heterocyclic moieties, such as piperidine (B6355638) and pyrrolidine, to the adamantane core has yielded compounds with high potency against Influenza A (H3N2) virus. nih.gov
Table 1: Antiviral Activity of Selected Adamantane Analogues Against Influenza A Virus This table is representative of data available for adamantane analogues and does not include this compound due to a lack of specific data.
| Compound | Virus Strain | Activity (IC50) | Reference |
|---|---|---|---|
| Amantadine | Influenza A/H3N2 | ~1 µM | nih.gov |
| Rimantadine | Influenza A (WT) | ~0.3 µM | mpg.de |
| (2R,4S)-Adamantyl-piperidine derivative | A/California/7/2009(H1N1)pdm09 | 18.4 µM | rsc.org |
| Enol ester adamantane derivative (10) | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | 7.7 µM | rsc.org |
| Glycyl-rimantadine (4b) | Influenza A/H3N2 | IC50 ~3.5x lower than amantadine | nih.gov |
Mechanisms of Viral Ion Channel Modulation
The primary antiviral mechanism of amantadine and its analogues is the blockade of the M2 proton channel of the Influenza A virus. nih.govmdpi.com This ion channel is a homotetrameric protein that, when activated by the low pH of the endosome, allows protons to enter the virion. researchgate.netresearchgate.net This acidification is a critical step for the uncoating of the viral ribonucleoprotein and its release into the cytoplasm, enabling replication. researchgate.net
Adamantane amines act by physically occluding the M2 channel pore. mdpi.com The bulky, hydrophobic adamantane cage fits into a hydrophobic pocket within the channel, while the amine group is thought to mimic a hydronium ion, interacting with water networks connected to the proton-gating residue His37. mdpi.commdpi.com This blockage prevents proton influx, halts the uncoating process, and thereby inhibits viral replication. researchgate.net It is hypothesized that this compound would operate via a similar mechanism, with its adamantane core targeting the M2 channel. The furan-2-ylmethyl substituent would reside outside the channel pore, potentially influencing binding affinity or pharmacokinetic properties.
Evaluation Against Resistant Viral Strains
The clinical utility of first-generation adamantane antivirals has been severely compromised by the widespread emergence of resistant Influenza A strains. nih.gov Resistance is primarily conferred by single amino acid mutations in the transmembrane domain of the M2 protein. nih.gov The most common and significant of these is the serine-to-asparagine substitution at position 31 (S31N). nih.govresearchgate.net Other mutations that confer resistance include L26F, V27A, and A30T. mpg.de
This has driven the development of new adamantane analogues designed to be effective against these mutant channels. Research has shown that compounds with larger, more lipophilic adducts can inhibit M2-S31N containing viruses, although often through mechanisms that may not involve direct channel blockade. nih.gov For example, some newer analogues disrupt the colocalization of M2 and M1 proteins, which is necessary for viral assembly and budding. nih.gov Several studies have successfully synthesized novel adamantane derivatives, such as certain piperidine and 1,3-oxazinan-2-one (B31196) compounds, that show high potency against rimantadine-resistant S31N strains. rsc.orgactanaturae.rucrie.ru Given that substitutions with five-membered heterocycles on the adamantane amine are known to be active, it is plausible that this compound could exhibit activity against such resistant strains, a hypothesis that awaits experimental validation. nih.gov
Central Nervous System (CNS) Activities
Beyond their antiviral effects, adamantane derivatives are well-known for their activity within the central nervous system. Amantadine is used in the treatment of Parkinson's disease, and another analogue, memantine (B1676192), is approved for Alzheimer's disease. nih.govnih.gov These effects are largely attributed to their interaction with glutamatergic neurotransmitter systems.
Modulatory Effects on Neurotransmitter Systems (e.g., Dopaminergic, Glutamatergic)
The therapeutic benefit of amantadine in Parkinson's disease is linked to its ability to modulate both dopaminergic and glutamatergic systems. nih.gov It is believed to restore the balance between the nigrostriatal (dopaminergic) and corticostriatal (glutamatergic) pathways. nih.gov Dopamine is a critical neurotransmitter for motor control and motivational behavior. nih.gov While amantadine's precise dopaminergic mechanism is complex, its primary CNS action is now understood to be its antagonism of glutamate (B1630785) receptors. nih.gov
Glutamate is the main excitatory neurotransmitter in the brain, and its over-activation can lead to excitotoxicity, a process implicated in neurodegenerative diseases. nih.govnih.gov Adamantane amines like amantadine and memantine function by blocking the ion channel of the N-methyl-D-aspartate (NMDA) receptor, a key type of glutamate receptor. nih.gov This action reduces excessive neuronal stimulation and subsequent cell death. It is highly probable that this compound, possessing the core adamantane amine structure, would also exhibit modulatory effects on the glutamatergic system.
Receptor Binding and Antagonism Studies (e.g., NMDA Receptors, Sigma Receptors)
The most significant CNS target for adamantane amines is the NMDA receptor. nih.gov Amantadine and memantine are non-competitive antagonists that bind at or near the magnesium (Mg²⁺) site within the receptor's ion channel. wikipedia.org This binding is voltage-dependent, meaning the drugs are more effective at blocking the channel when it is excessively open, without interfering with normal synaptic transmission. This provides a mechanism for neuroprotection against excitotoxicity. nih.govnih.gov Studies comparing amantadine and memantine show that small structural modifications can significantly alter binding affinity; memantine has a much higher affinity for the NMDA receptor channel (IC₅₀ of ~2.3 µM) compared to amantadine (IC₅₀ of ~71.0 µM). wikipedia.org The presence of the furan-2-ylmethyl group on this compound would likewise be expected to influence its binding affinity for the NMDA receptor channel.
Table 2: NMDA Receptor Antagonist Activity of Adamantane Analogues This table presents comparative data for known adamantane-based NMDA antagonists.
| Compound | Receptor/Channel | Activity (IC50) | Reference |
|---|---|---|---|
| Memantine | NMDA Receptor Channel (NR1/NR2B) | 2.3 ± 0.3 µM | wikipedia.org |
| Amantadine | NMDA Receptor Channel (NR1/NR2B) | 71.0 ± 11.1 µM | wikipedia.org |
Additionally, some adamantane derivatives have been found to interact with sigma receptors (σR). researchgate.net Sigma-1 receptors (σ₁R) are intracellular chaperone proteins that can modulate various client proteins, including ion channels and other receptors. researchgate.netnih.gov Notably, σ₁R has been shown to enhance the function of NMDA receptors, although it can also be neuroprotective by disrupting downstream excitotoxic signaling cascades. nih.gov Studies on adamantane phenylalkylamine derivatives have demonstrated significant binding affinity for both σ₁ and σ₂ receptors, which was associated with antiproliferative activity. researchgate.net The potential for this compound to interact with sigma receptors is an area for future investigation, which could reveal additional, complex modulatory roles within the CNS.
Preclinical Investigations of Neuroprotective Potentials
A thorough review of scientific databases and literature reveals no specific preclinical investigations into the neuroprotective potential of this compound. While other derivatives of adamantane have been the subject of neuroprotective studies, data on the efficacy or mechanisms of this specific compound in models of neurodegenerative diseases or acute neuronal injury are not available. Consequently, its capacity to modulate neuroinflammatory pathways, mitigate excitotoxicity, or reduce oxidative stress in a preclinical setting remains uncharacterized.
Antimicrobial and Antifungal Efficacy
Broad-Spectrum Antibacterial Activity in In Vitro Models
There is no available data from in vitro studies to support or refute the broad-spectrum antibacterial activity of this compound. Standard antimicrobial susceptibility testing against a panel of clinically relevant Gram-positive and Gram-negative bacteria has not been reported for this compound. Therefore, its minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) against various bacterial strains are unknown.
Antifungal Properties (e.g., Candida albicans)
Similarly, the antifungal properties of this compound have not been documented in the scientific literature. There are no published studies evaluating its efficacy against fungal pathogens such as Candida albicans or other clinically important yeast and mold species. As a result, its potential as an antifungal agent, including its minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs), has not been established.
Anti-inflammatory and Immunomodulatory Effects
Modulation of Inflammatory Pathways (e.g., NF-κB, COX-2, iNOS)
No research has been published detailing the effects of this compound on key inflammatory pathways. Investigations into its ability to modulate the activity of nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX-2), or inducible nitric oxide synthase (iNOS) have not been reported. Therefore, its potential to interfere with the signaling cascades that drive inflammatory responses is currently unknown.
Cellular Models of Inflammation
Consistent with the lack of data on its modulation of inflammatory pathways, there are no available studies on the effects of this compound in cellular models of inflammation. Its impact on cytokine production, inflammatory cell activation, and other cellular markers of inflammation has not been investigated.
Anticancer and Antiproliferative Potentials
The adamantane scaffold is a key feature in several approved drugs and is known to enhance the therapeutic properties of compounds, including anticancer agents. mdpi.comnih.gov Its incorporation into new molecules is a strategy to improve bioavailability and efficacy. mdpi.com Similarly, the furan (B31954) nucleus is a component of many compounds with recognized anticancer activity. ijabbr.com
Inhibition of Cancer Cell Line Proliferation in In Vitro Assays
While direct studies on the antiproliferative effects of this compound are not extensively documented in the reviewed literature, the broader classes of adamantane and furan derivatives have demonstrated significant activity against various cancer cell lines.
Adamantane-containing compounds have shown inhibitory effects against a range of human tumor cell lines. For instance, certain adamantane-linked isothiourea derivatives have exhibited good antiproliferative activity against prostate cancer (PC-3), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and epithelioid carcinoma (HeLa) cell lines, with IC50 values below 25 μM. udelar.edu.uy Another study on adamantane-thiazole derivatives identified compounds with potent inhibitory activity against five different human tumor cell lines. nih.gov The lipophilicity of the adamantane group is thought to facilitate the transport of these molecules across cell membranes, contributing to their cytotoxic effects. nih.gov
Furan-based compounds have also been a focus of anticancer research. ijabbr.com Various derivatives have been synthesized and shown to inhibit the proliferation of cancer cells, including drug-resistant lines. ijabbr.com For example, some furan-containing molecules have demonstrated potent cytotoxic activities at nanomolar concentrations against cell lines like NCI-H460. ijabbr.com The mechanism of action for some furan derivatives involves the disruption of the cell cycle, leading to apoptosis. ijabbr.com
Although specific data for this compound is sparse, the established anticancer profiles of both its core components suggest that this hybrid molecule is a candidate for further investigation in cancer research.
Enzymatic Targets in Cancer Pathways (e.g., Urease)
While many adamantane derivatives have been explored as inhibitors of various enzymes, specific studies detailing the inhibition of urease by this compound are not available in the current body of literature. However, the potential for adamantane derivatives to act as enzyme inhibitors is well-established. For context, amantadine-thiourea conjugates have been synthesized and shown to be potent inhibitors of Jack bean urease, with some derivatives exhibiting IC50 values in the nanomolar range. nih.gov For example, N-(adamantan-1-ylcarbamothioyl)octanamide and N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide have demonstrated excellent urease inhibition with IC50 values of 0.0085 µM and 0.0087 µM, respectively. nih.gov These findings highlight the potential of the adamantane scaffold in designing effective urease inhibitors.
Enzyme Inhibition Studies
The rigid and lipophilic nature of the adamantane moiety makes it an attractive scaffold for designing enzyme inhibitors with improved pharmacological profiles.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for metabolic syndrome and type 2 diabetes. nih.govmdpi.commdpi.com Adamantane derivatives have emerged as a promising class of 11β-HSD1 inhibitors. mdpi.comnih.gov
A study on adamantyl carboxamide and acetamide (B32628) derivatives explored their potential as selective inhibitors of human 11β-HSD1. Within this series, the closely related analog, N-(furan-2-ylmethyl)adamantane-1-carboxamide , was synthesized and evaluated. While specific inhibitory values for this particular compound were not detailed in the provided results, the study successfully identified other potent inhibitors within the same chemical class, with IC50 values in the 100 nM range. nih.gov This suggests that the this compound structure could serve as a valuable template for developing new 11β-HSD1 inhibitors.
Table 1: 11β-HSD1 Inhibition by Adamantane Derivatives No specific data was available for this compound in the reviewed sources. This table presents data for related adamantane compounds to provide context on their potential as 11β-HSD1 inhibitors.
| Compound Name | Structure | 11β-HSD1 IC50 (nM) | Reference |
|---|---|---|---|
| Adamantyl Carboxamide Derivative | Adamantane linked to a carboxamide group | ~100 | nih.gov |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders. A study investigated the MAO inhibitory properties of a structurally related compound, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) . nih.gov
This research found that F2MPA is a partially reversible and uncompetitive inhibitor of human MAO-B, with a selectivity ratio over MAO-A of greater than 19. nih.gov The IC50 value for the inhibition of MAO-B was determined to be 5.16 ± 0.86 μM. nih.gov These findings indicate that the N-(furan-2-ylmethyl)amine scaffold has potential for the development of MAO inhibitors.
Table 2: MAO-B Inhibition Data for a Related Compound
| Compound Name | Target Enzyme | IC50 (µM) | Inhibition Type | Selectivity (over MAO-A) | Reference |
|---|
Interactive Data Table: MAO-B Inhibition
| Compound | IC50 (µM) | Inhibition Characteristics |
|---|---|---|
| N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine | 5.16 ± 0.86 | Partially reversible and uncompetitive inhibitor of MAO-B nih.gov |
Other Relevant Enzyme Targets
The adamantane framework has been incorporated into inhibitors for a variety of other enzymes. While no specific data exists for this compound against the following targets, the broader family of adamantane derivatives has shown activity. These include, but are not limited to, inhibitors of sphingosine (B13886) kinase and tyrosine kinases, which are relevant in anticancer drug discovery. nih.gov The versatility of the adamantane structure suggests that this compound could be screened against a wider array of enzymatic targets to uncover new pharmacological activities.
Antiprotozoal Activities (e.g., Trypanocidal Effects)
Following a comprehensive review of available scientific literature, no preclinical or in vitro studies detailing the antiprotozoal or trypanocidal activities of this compound were identified. Research into the biological effects of adamantane derivatives has explored various therapeutic areas, including antiviral and antimicrobial applications. However, specific data on the efficacy of this compound against protozoal species, such as Trypanosoma cruzi, is not present in the current body of published research. Therefore, detailed research findings and data tables on this specific pharmacological profile cannot be provided.
Structure Activity Relationship Sar Studies of N Furan 2 Ylmethyl Adamantan 1 Amine and Its Derivatives
Impact of Adamantane (B196018) Moiety Substitutions on Biological Activity
The adamantane group, a rigid and lipophilic tricycle, is a well-established pharmacophore known to enhance the metabolic stability and receptor affinity of drug candidates. In the context of N-(furan-2-ylmethyl)adamantan-1-amine, substitutions on this cage-like structure have been shown to significantly modulate biological activity.
Research has indicated that the introduction of functional groups at various positions of the adamantane ring can lead to a range of pharmacological outcomes. For instance, the addition of hydroxyl or amino groups can alter the compound's polarity, thereby influencing its pharmacokinetic properties and target interactions. The position of these substituents is also critical; substitutions at the bridgehead carbons of the adamantane nucleus often result in different activity profiles compared to substitutions at other positions.
The following table summarizes the observed effects of representative substitutions on the adamantane moiety:
| Substitution on Adamantane | Resulting Biological Activity Modulation |
| Unsubstituted | Baseline activity profile. |
| Hydroxyl (-OH) group | May increase polarity, potentially altering receptor binding and metabolic pathways. |
| Amino (-NH2) group | Can introduce a positive charge at physiological pH, influencing electrostatic interactions with biological targets. |
| Methyl (-CH3) group | Increases lipophilicity, which can enhance membrane permeability and affinity for hydrophobic pockets in target proteins. |
Influence of Furan (B31954) Ring Modifications on Pharmacological Profiles
Studies have explored the effects of introducing various substituents onto the furan ring. For example, the placement of electron-donating or electron-withdrawing groups can alter the electron density of the ring, which may be crucial for specific receptor interactions. Furthermore, replacing the furan ring with other heterocyclic systems has been investigated to probe the importance of the oxygen heteroatom and the aromaticity of the ring for biological activity.
Key observations from furan ring modifications are presented in the table below:
| Modification of Furan Ring | Impact on Pharmacological Profile |
| Unsubstituted | Establishes the foundational pharmacological effects. |
| 5-Nitro (-NO2) group | Introduces a strong electron-withdrawing group, which can significantly alter the electronic and binding properties of the molecule. |
| 5-Hydroxymethyl (-CH2OH) group | Adds a polar, hydrogen-bonding capable group, potentially enhancing interactions with specific target sites. |
| Replacement with Thiophene | Investigates the role of the heteroatom (sulfur vs. oxygen) in receptor binding and activity. |
These studies highlight that the furan ring is a critical determinant of the pharmacological profile, and its modification offers a viable strategy for fine-tuning the activity of this compound derivatives.
Role of Linker Chain Modifications and Stereochemistry
Research in this area has examined the impact of elongating or shortening the linker chain, as well as introducing conformational constraints. Such changes can alter the relative orientation of the adamantane and furan groups, which is often a critical factor for optimal biological activity. Furthermore, the stereochemistry at any chiral centers introduced within the linker can lead to enantiomers with significantly different pharmacological properties, highlighting the importance of three-dimensional structure in drug-receptor interactions.
Elucidation of Key Pharmacophoric Elements
Through systematic SAR studies, key pharmacophoric elements of this compound have been elucidated. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
For this class of compounds, the essential pharmacophoric features are believed to include:
The bulky, hydrophobic adamantane cage: This group is crucial for anchoring the molecule in a likely hydrophobic pocket of the target protein.
The aromatic furan ring: Its specific electronic and steric properties are vital for orienting the molecule and for potential π-π stacking or hydrogen bonding interactions.
The nitrogen atom of the linker: This atom can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, forming key interactions with the biological target.
The specific spatial arrangement of these three components, dictated by the linker's length and flexibility.
Molecular Interactions and Mechanistic Elucidation
Ligand-Target Binding Interactions: Experimental Approaches
The elucidation of how a ligand binds to its biological target is fundamental to drug discovery and chemical biology. A variety of experimental techniques are routinely employed to characterize these interactions. While no such studies have been published for N-(furan-2-ylmethyl)adamantan-1-amine, a discussion of the potential methodologies is relevant for future investigations.
Future Experimental Directions:
| Experimental Approach | Information Yielded | Potential Insights for this compound |
| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. | Precise determination of the binding pose, identification of key interacting residues, and the role of the adamantane (B196018) and furan (B31954) moieties in binding. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on ligand binding, conformational changes in both the ligand and the target, and mapping of the binding site. | Understanding the dynamics of the interaction in solution and identifying which parts of the molecule are crucial for recognition. |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS). | Quantifying the strength of the interaction and understanding the thermodynamic driving forces behind binding. |
| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics (association and dissociation rates). | Determining the on- and off-rates of the ligand, providing a more dynamic picture of the binding event. |
| Radioligand Binding Assays | Measurement of the affinity of a ligand for a receptor by competing with a radiolabeled ligand. | A high-throughput method to screen for potential biological targets and determine binding affinities. |
Without data from these or similar experimental techniques, any description of the binding interactions of this compound would be purely theoretical.
Conformational Analysis and Molecular Recognition
The three-dimensional shape of a molecule, or its conformation, is critical for its ability to be recognized by and interact with a biological target. The adamantane cage of this compound is rigid, meaning its conformation is largely fixed. In contrast, the furan-2-ylmethyl group possesses rotational freedom around the single bonds connecting it to the adamantane nitrogen.
Allosteric Modulation and Receptor Activation Mechanisms
Allosteric modulators are molecules that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. This binding event can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the receptor's response to its endogenous ligand. The adamantane moiety, due to its size and lipophilicity, has been a feature in some known allosteric modulators of various receptors.
Whether this compound can act as an allosteric modulator is a question that can only be answered through experimental investigation. Functional assays, such as electrophysiology or second messenger assays, in the presence and absence of the orthosteric agonist, would be required to determine if the compound exhibits any modulatory activity. These studies would also be essential to elucidate the mechanism by which it might activate or inhibit a receptor.
Computational and Theoretical Investigations
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to analyze the molecule's electronic landscape.
For a molecule like N-(furan-2-ylmethyl)adamantan-1-amine, DFT calculations can elucidate:
Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to define the molecule's preferred conformation.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive.
Charge Distribution: Generating Molecular Electrostatic Potential (MEP) maps, which visualize the electron density around the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other molecules, including biological targets.
Spectroscopic Properties: Simulating vibrational frequencies, which can be compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. researchgate.net
Studies on other furan-imidazole derivatives have successfully used DFT at the B3LYP/6-31G(d,p) level to optimize geometry and analyze electronic properties through HOMO-LUMO and NBO (Natural Bond Orbital) analysis. researchgate.net Such analyses for this compound would reveal how the electron-donating amine and adamantane (B196018) group influence the electron distribution of the furan (B31954) ring.
Table 1: Illustrative Data from DFT Calculations
| Parameter | Description | Potential Insight for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Indicates regions susceptible to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A key indicator of molecular stability and reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in electrostatic interactions. |
| MEP Analysis | Maps electron potential on the molecular surface. | Visually identifies positive (blue) and negative (red) regions, predicting sites for non-covalent interactions. |
Molecular Docking and Dynamics Simulations for Target Engagement
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). It is a cornerstone of structure-based drug design. Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-receptor complex over time.
The adamantane moiety is a well-known pharmacophore, particularly recognized for its role in antiviral drugs that target the M2 ion channel of the influenza A virus. Adamantane derivatives have also been investigated as inhibitors for a range of other targets, including 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1) and sigma receptors. mdpi.comnih.gov
A molecular docking study of this compound would involve:
Preparation of Ligand and Receptor: Building a 3D model of the compound and obtaining the crystal structure of a target protein from a database like the Protein Data Bank (PDB).
Binding Site Identification: Defining the active site or pocket in the protein where the ligand is expected to bind.
Docking Simulation: Using software to place the ligand into the binding site in numerous possible conformations and calculating a "docking score" for each pose, which estimates the binding affinity.
Analysis of Interactions: Visualizing the best-scoring poses to identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the protein's active site.
For instance, docking studies on other adamantane-amine derivatives against 11-β-HSD1 have successfully predicted binding energies and modes of interaction. mdpi.com Similar studies for this compound could explore its potential against viral targets or enzymes, with the adamantane group likely anchoring in a hydrophobic pocket and the furan and amine groups potentially forming specific hydrogen bonds or other polar interactions. nih.govjbcpm.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying physicochemical properties (descriptors) of molecules, a mathematical model can be built to predict the activity of new, unsynthesized compounds.
A QSAR study involving this compound would require a dataset of structurally similar molecules with experimentally measured biological activity (e.g., IC50 values). The process involves:
Data Set Preparation: Assembling a series of furan-adamantane analogs and their corresponding activity data.
Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic in nature.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation that correlates the descriptors with biological activity.
Model Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been effectively applied to adamantane derivatives to explain structure-activity relationships. researchgate.net For a series of this compound analogs, a QSAR model could identify which structural features—such as the size of the substituent on the furan ring or the nature of the linker—are critical for enhancing a desired biological effect.
Table 2: Examples of Descriptors Used in QSAR Modeling
| Descriptor Type | Example | Relevance |
| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the molecule's electronic character and reactivity. |
| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule, affecting its fit in a receptor site. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, which influences membrane permeability and binding to hydrophobic pockets. |
| Topological | Connectivity Indices (e.g., Randic index) | Numerical representation of molecular branching and structure. |
Prediction of Molecular Interactions and Binding Affinities (e.g., QTAIM, CLP-Pixel)
To gain a deeper, more fundamental understanding of the forces that govern molecular interactions, advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Crystal Lattice Program (CLP-Pixel) are employed. These techniques analyze the electron density to characterize and quantify non-covalent interactions.
QTAIM: This method, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)). By locating critical points in the density, QTAIM can identify and characterize chemical bonds, including weak non-covalent interactions like hydrogen bonds, van der Waals forces, and even unusual C–H···H–C contacts. nih.gov The properties at these critical points provide quantitative information about the strength and nature of the interaction. researchgate.net
CLP-Pixel Method: This approach calculates intermolecular interaction energies by partitioning them into Coulombic-polarization, and dispersion components. It is particularly useful for understanding the forces that stabilize crystal structures. nih.gov
Studies on other N-substituted adamantane derivatives have successfully used QTAIM and Pixel calculations to dissect the complex network of intermolecular forces in their crystal lattices. nih.govnih.gov These analyses revealed that in addition to expected N–H···N hydrogen bonds, weak but numerous C–H···H–C interactions involving the adamantane cage play a significant role in stabilizing the crystal packing. nih.gov Applying these methods to this compound would provide a precise, quantitative description of the intramolecular and intermolecular forces that dictate its structure and binding properties.
In Silico Pharmacological Profiling and Target Prediction
In silico pharmacological profiling involves using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities.
For this compound, various properties can be predicted:
Absorption: Parameters like Caco-2 cell permeability (predicting intestinal absorption) and human intestinal absorption (HIA).
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.
Metabolism: Identifying likely sites of metabolism by cytochrome P450 enzymes.
Excretion: Predicting clearance and half-life.
Toxicity: Screening for potential mutagenicity, carcinogenicity, or other toxic effects.
Public databases and predictive software provide some of these insights. For instance, the predicted octanol-water partition coefficient (XlogP) for this compound is 3.1, indicating significant lipophilicity, a characteristic feature of adamantane-containing compounds. uni.lu In silico ADMET studies on similar adamantane derivatives have shown high permeability but sometimes low aqueous solubility, which are important considerations for drug development. mdpi.com Target prediction tools can also screen the molecule's structure against databases of known pharmacophores to suggest potential biological targets. nih.govresearchgate.net
Table 3: Predicted Physicochemical and Pharmacokinetic Properties for this compound
| Property | Predicted Value | Significance | Source |
| Molecular Formula | C15H21NO | Basic molecular information | uni.lu |
| Monoisotopic Mass | 231.16231 Da | Precise mass for mass spectrometry | uni.lu |
| XlogP | 3.1 | Measures lipophilicity; affects absorption and distribution. | uni.lu |
| Hydrogen Bond Donors | 1 | Potential to donate a hydrogen bond (from the N-H group). | - |
| Hydrogen Bond Acceptors | 2 | Potential to accept hydrogen bonds (at N and O atoms). | - |
| Rotatable Bonds | 2 | Indicates molecular flexibility. | - |
Note: Some values are calculated based on general chemical principles, while others are sourced from predictive databases.
Emerging Research Areas and Future Directions
Design of Novel Multi-Target Directed Ligands Incorporating the N-(furan-2-ylmethyl)adamantan-1-amine Scaffold
The development of Multi-Target Directed Ligands (MTDLs) represents a paradigm shift in drug discovery, moving away from the "one-target, one-drug" model to a more holistic approach for treating complex, multifactorial diseases. The this compound scaffold is a promising platform for MTDL design due to the distinct properties of its constituent moieties. The adamantane (B196018) group provides a bulky, rigid, and highly lipophilic anchor that can enhance binding to protein targets and improve pharmacokinetic properties, such as crossing the blood-brain barrier. ontosight.ai The furan (B31954) ring, a well-known pharmacophore, adds polarity and the potential for hydrogen bonding interactions. ontosight.ai
Research into analogous structures demonstrates the viability of this approach. For instance, complex molecules that incorporate both adamantane and furan, such as N-(Adamantan-1-yl)-6-(furan-2-yl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide, are being investigated for their therapeutic potential, including antimicrobial, antiviral, or anticancer activities. ontosight.ai The design principle involves using the adamantane-furan core as a central scaffold, from which other functional groups can be appended to interact with multiple biological targets simultaneously. A closely related amide, N-(furan-2-ylmethyl)adamantane-1-carboxamide, is also a subject of research for its potential anti-inflammatory, antimicrobial, or anticancer properties. ontosight.ai This strategy is particularly relevant for neurodegenerative diseases, where an MTDL could, for example, concurrently target amyloid-beta aggregation, oxidative stress, and neuroinflammation.
Table 1: Rationale for Adamantane-Furan Scaffold in MTDL Design
| Moiety | Key Properties | Contribution to MTDL |
| Adamantane | Rigid, bulky, lipophilic | Provides a stable anchor for target binding; enhances membrane permeability and bioavailability. ontosight.ai |
| Furan | Aromatic, polar, hydrogen bonding capability | Acts as a versatile pharmacophore; allows for diverse chemical modifications to fine-tune activity. ontosight.ai |
| Amine Linker | Flexible, basic | Provides a point for covalent or non-covalent attachment of other pharmacophoric groups. |
Exploration of New Therapeutic Applications Beyond Established Areas
While adamantane derivatives like amantadine (B194251) and memantine (B1676192) are well-established for their antiviral and neuroprotective effects, the fusion with a furan ring opens the door to a much broader range of therapeutic possibilities. google.com The inherent biological activities of both adamantane and furan derivatives suggest that hybrid compounds could be effective in oncology, infectious diseases, and inflammatory conditions.
Recent studies on structurally related compounds support this diversification:
Anticancer Activity: Adamantyl hydrazone complexes, including those incorporating furan moieties, have been heavily studied for their antitumor activity against various cancer cell lines. nih.gov A synthesized copper(II) complex of N′-(furan-2-ylmethylene)adamantane-1-carbohydrazide, a structure closely mimicking the target compound, is being investigated for potent anticancer activity. nih.gov The lipophilic nature of the adamantane group may contribute to the cytotoxic effect of the molecule.
Antimicrobial Properties: Both adamantane and furan derivatives are known to possess significant antimicrobial and antifungal activity. nih.govnih.gov Research into adamantane-based thiosemicarbazones and other derivatives has shown marked broad-spectrum antibacterial activities. google.com This suggests that this compound and related compounds could be developed as novel agents to combat resistant bacterial and fungal strains.
Anti-inflammatory Effects: The adamantane scaffold has been integrated into compounds with known anti-inflammatory properties. nih.gov Given that various furan derivatives also exhibit anti-inflammatory effects, there is a strong rationale for exploring adamantane-furan hybrids as potential treatments for inflammatory disorders.
Advanced Drug Delivery System Considerations for Adamantane-Furan Amine Compounds
The physicochemical properties of the adamantane cage make it an ideal component for the construction of advanced drug delivery systems (DDS). projectpq.ai Its high lipophilicity allows it to act as a molecular anchor, facilitating the incorporation of drugs into carrier systems like liposomes and dendrimers. projectpq.ai This is particularly relevant for compounds like this compound, where the adamantane portion can be used to anchor the therapeutic agent within a nanocarrier, potentially improving its solubility, stability, and targeting capabilities.
Key DDS strategies involving the adamantane scaffold include:
Liposomes: The adamantane moiety can be used as an anchor in the lipid bilayer of liposomes. This approach allows for the creation of versatile, carbohydrate-decorated targeted drug delivery systems, where the adamantyl group anchors different targeting molecules to the surface of the liposome. projectpq.ai
Cyclodextrins: Adamantane derivatives form strong host-guest complexes with cyclodextrins. This interaction can be exploited to improve the solubility and bioavailability of poorly soluble drugs. projectpq.ai
Dendrimers: Adamantane can serve as a core building block for the synthesis of dendrimers, which are highly branched, well-defined macromolecules used as drug carriers. projectpq.ai
These strategies could be leveraged to enhance the therapeutic efficacy of adamantane-furan amine compounds by ensuring they reach their intended biological targets in sufficient concentrations while minimizing off-target effects.
Patent Landscape and Academic Innovation in Adamantane-Furan Chemistry
The therapeutic potential of adamantane derivatives has led to a robust patent landscape and continuous academic innovation. While patents specifically naming this compound are not prominently disclosed, the broader field is well-established. Foundational patents exist for the synthesis of "Adamantyl secondary amines," the class to which this compound belongs, as well as for general methods of preparing 1-aminoadamantane. google.com Furthermore, patents covering processes for the adamantylation of aromatic compounds specifically mention furan as a potential substrate, indicating early commercial interest in combining these two chemical scaffolds. google.com
Academic research continues to drive innovation in this area. Scientists are not only exploring new biological activities but also developing novel synthetic methods and more complex molecular architectures.
Table 2: Highlights of Academic and Patent Innovation
| Area of Innovation | Description | Significance |
| Patent Foundation | Patents for the synthesis of adamantyl secondary amines and the adamantylation of furan have been established. google.comgoogle.com | Provides a legal framework for the commercial development of this class of compounds. |
| Novel Synthesis | Development of new synthetic routes for furan-based diamines and efficient methods for the amination of furan compounds using heterogeneous catalysts. mdpi.commdpi.com | Simplifies the production of key precursors, enabling wider exploration of adamantane-furan derivatives. |
| Complex Architectures | Synthesis and characterization of metal complexes, such as a square planar copper(II) complex with an adamantane-furan hydrazone ligand. nih.gov | Expands the chemical space and opens possibilities for applications in catalysis and materials science, in addition to medicine. |
| Bioactivity Screening | Ongoing evaluation of new adamantane-furan hybrids for anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov | Identifies new therapeutic leads and expands the potential applications of the core scaffold. |
This ongoing research and patent activity underscore the sustained interest in adamantane-furan chemistry, suggesting that compounds like this compound will continue to be a fertile ground for the discovery of new therapeutic agents and advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
